

Synthesis and characterization of Acetylvaline.

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Compound of Interest		
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An In-depth Technical Guide to the Synthesis and Characterization of Acetylvaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylvaline, an acetylated derivative of the essential amino acid valine, is a compound of significant interest in various scientific domains, including pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-L-valine, the most common and biologically relevant form of **acetylvaline**. While this document primarily focuses on the L-enantiomer, it is important to note the existence of N-Acetyl-D-valine and the racemic mixture, N-Acetyl-DL-valine.

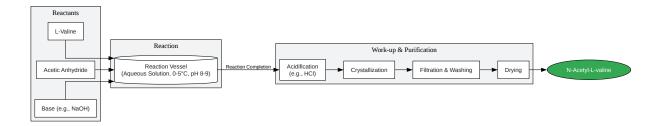
The acetylation of L-valine modifies its chemical properties, making it a valuable intermediate in organic synthesis and a potential prodrug.[1][2] N-acetylation can enhance bioavailability and cellular uptake of L-valine.[2] This guide details the prevalent synthetic methodologies, purification techniques, and comprehensive characterization of N-Acetyl-L-valine, supported by quantitative data and detailed experimental protocols.

Synthesis of N-Acetyl-L-valine

The most common method for the synthesis of N-Acetyl-L-valine is the acetylation of L-valine using acetic anhydride.[1][3] The reaction is typically carried out in an aqueous solution under controlled pH conditions to ensure the selective acetylation of the amino group.[3][4]

Synthesis Workflow





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Caption: A simplified workflow for the synthesis of N-Acetyl-L-valine.

Experimental Protocol: Acetylation of L-valine

This protocol is a common method for the N-acetylation of L-valine.[1][5]

Materials:

- L-valine[1]
- Acetic anhydride[1]
- 30% Sodium hydroxide solution[5]
- 32% Hydrochloric acid[5]
- Distilled water[5]

Procedure:

• Dissolve L-valine in distilled water in a reaction vessel.[5]



- Add 30% sodium hydroxide solution to the mixture.[5]
- Cool the reaction mixture to 0-5°C in an ice bath.[5]
- Slowly add acetic anhydride dropwise while vigorously stirring. Simultaneously, add 30% sodium hydroxide solution to maintain the pH between 8 and 9.[4][5]
- After the addition is complete, continue to stir the reaction mixture at 0°C for 2 hours.[5]
- Slowly add 32% hydrochloric acid to adjust the pH to below 3, while maintaining the temperature at 0°C.[5]
- Allow the resulting slurry to crystallize for 12 hours.[5]
- Collect the solid product by filtration and wash the filter cake with 0.1 N hydrochloric acid.[5]
- Dry the wet N-Acetyl-L-valine to obtain a white crystalline solid.[5] A yield of 86% has been reported for this method.[5]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized N-Acetyl-L-valine are confirmed through various analytical techniques.

Ouantitative Data Summary

Property	Value	Reference
Molecular Formula	C7H13NO3	
Molecular Weight	159.18 g/mol	
Appearance	White crystalline powder	
Melting Point	163-167 °C	
Solubility in Water	37.1 mg/mL at 25 °C	[6]
LogP	0.30	[6]



Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)[6][7]

Chemical Shift (δ) ppm	Multiplicity	Tentative Assignment
12.5	br s	СООН
8.0	d	NH (Amide)
4.1	dd	α-СН
2.0	m	β-СН
1.9	s	COCH₃
0.9	d	у-СН₃

¹³C NMR (100.54 MHz, DMSO-d₆)[6][7]

Chemical Shift (δ) ppm	Tentative Assignment
173.1	СООН
169.5	C=O (acetyl)
57.1	α-CH
29.7	β-СН
22.2	COCH₃
19.1	у-СН₃
18.0	у'-СНз

Mass Spectrometry (ESI-MS) The mass spectrum would be expected to show a peak corresponding to the molecular ion $[M+H]^+$ or $[M-H]^-$.[4]

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy[7]



- Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7]
- Instrumentation: A 400 MHz or higher field strength spectrometer.[7]
- Data Acquisition: Standard single-pulse sequence for ¹H NMR and a proton-decoupled pulse sequence for ¹³C NMR.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy[7]

- Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for solid samples.[7]
- Instrumentation: An FT-IR spectrometer.[7]
- Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹.[7]

High-Performance Liquid Chromatography (HPLC)[8]

- Objective: To determine the purity of the sample.
- Instrumentation: HPLC system with a UV-Vis detector.[8]
- Method: A reverse-phase HPLC (RP-HPLC) method is typically used.[8]

Applications in Research and Drug Development

N-Acetyl-L-valine serves as a valuable building block in organic synthesis and has several applications in research and development.

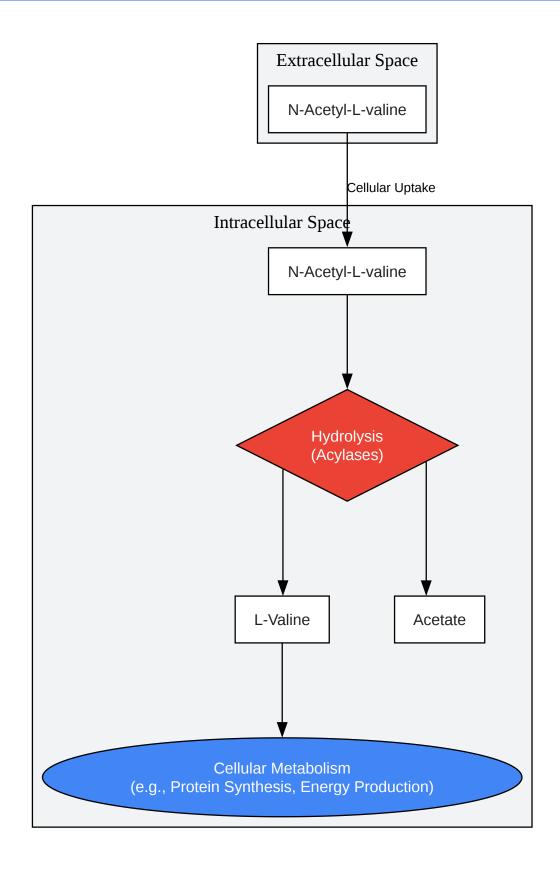
- Chiral Ligand in Asymmetric Synthesis: Its defined stereochemistry is utilized to control the
 outcome of chemical reactions, leading to the selective formation of a desired enantiomer,
 which is crucial in pharmaceutical synthesis.[1]
- Intermediate in Pharmaceutical Synthesis: As a derivative of an essential amino acid, it is an important intermediate in the synthesis of more complex pharmaceutical agents.[1]



Hypothetical Metabolic Pathway

While N-Acetyl-L-valine is not a central component of major metabolic pathways, it is biochemically related to L-valine.[1] It is hypothesized that N-Acetyl-L-valine may act as a prodrug, enhancing the delivery of valine to cells.[2]





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Caption: Hypothetical metabolic fate of N-Acetyl-L-valine as a prodrug.



Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of N-Acetyl-L-valine. The straightforward acetylation of L-valine offers an efficient route to this valuable compound. Comprehensive analytical techniques, including NMR and mass spectrometry, are essential for confirming its structure and purity. The applications of N-Acetyl-L-valine in asymmetric synthesis and as a pharmaceutical intermediate highlight its importance in the field of drug development and chemical research. Further investigation into its biological activities and potential as a prodrug is a promising area for future research.

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